Amy-101

Beschreibung

Eigenschaften

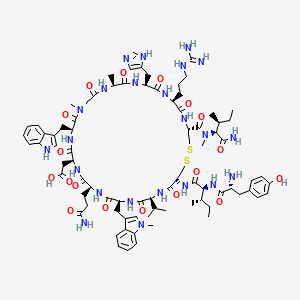

IUPAC Name |

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSGYEMSJUFFHT-UWABRSFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H117N23O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1789.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427001-89-5 | |

| Record name | AMY-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMY-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AMY-101: A Technical Deep Dive into its Mechanism of Complement C3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMY-101, a third-generation compstatin analog, is a potent and selective inhibitor of the central complement component C3. By binding to a specific site on the C3 molecule, this compound effectively blocks the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the amplification of the complement cascade through all three pathways: classical, lectin, and alternative. This targeted inhibition prevents the generation of downstream inflammatory mediators and the formation of the lytic membrane attack complex, offering a promising therapeutic strategy for a range of complement-mediated diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Targeting the Central Hub of Complement Activation

This compound is a synthetic cyclic peptide that demonstrates high affinity and specificity for human and primate complement component C3.[1] Its mechanism of action is centered on preventing the pivotal cleavage of C3, a crucial step where all three complement activation pathways converge.[2]

Binding Site and Steric Hindrance

Crystallographic studies of the parent compstatin molecule in complex with a C3 fragment (C3c) have revealed the precise binding location.[3][4][5] this compound binds to a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 on the β-chain of the C3 molecule.[4] This binding does not induce a significant conformational change in C3 but rather acts as a steric impediment.[3] By occupying this site, this compound physically blocks the access of C3 convertases (C3bBb and C4b2a) to their substrate, C3, thereby preventing its cleavage.[3][6]

Downstream Consequences of C3 Inhibition

By preventing the generation of C3a and C3b, this compound effectively abrogates the key downstream functions of the complement system:

-

Inflammation: The production of the potent anaphylatoxin C3a, which recruits and activates immune cells, is blocked.[2]

-

Opsonization: The deposition of C3b on target surfaces, a critical step for phagocytosis, is inhibited.

-

Terminal Pathway Activation: The formation of C5 convertase (C3bBbC3b or C4b2aC3b) is prevented, thereby blocking the cleavage of C5 into the chemoattractant C5a and the initiating component of the Membrane Attack Complex (MAC), C5b.[7]

Quantitative Data on this compound Activity

The efficacy of this compound as a C3 inhibitor is supported by robust quantitative data from various in vitro and preclinical studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to C3 | 0.5 nM | Surface Plasmon Resonance (SPR) | [7] |

| Preclinical Efficacy (Periodontitis Model - NHPs) | Significant reduction in Gingival Index (p < 0.05) and Bleeding on Probing (p < 0.01) | In vivo non-human primate model | [2] |

| Clinical Efficacy (Phase IIa, Periodontitis) | Significant reduction in Modified Gingival Index (p < 0.001) and Bleeding on Probing (p < 0.001) | Randomized, placebo-controlled, double-blind, split-mouth trial | [8] |

| Biomarker Modulation (Phase IIa, Periodontitis) | Significant reduction in MMP-8 and MMP-9 levels in gingival crevicular fluid (p < 0.05) | ELISA | [8] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the binding affinity and kinetics of this compound to its target, C3.

Objective: To quantify the association (ka) and dissociation (kd) rate constants and calculate the equilibrium dissociation constant (Kd).

Materials:

-

Biacore instrument (e.g., Biacore 3000)

-

CM5 sensor chip

-

Amine coupling kit

-

Purified human C3

-

This compound (Cp40)

-

Running buffer (e.g., PBS with 0.005% Tween-20)

Protocol:

-

Immobilization of C3: Purified human C3 is immobilized on a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 5000 resonance units (RU).[9]

-

Analyte Injection: A series of increasing concentrations of this compound (e.g., 1.25, 2.5, 5, 10, and 20 nM) are injected sequentially over the C3-coated surface at a constant flow rate (e.g., 30 µl/min) for a defined association time (e.g., 2 minutes).[9]

-

Dissociation: Following the injections, the dissociation of the this compound/C3 complex is monitored by flowing running buffer over the chip for an extended period (e.g., 40 minutes).[9]

-

Data Analysis: The resulting sensorgrams are processed and analyzed using appropriate software (e.g., BIAevaluation). A 1:1 Langmuir binding model is typically used to fit the data and determine the kinetic parameters (ka, kd, and Kd).[10]

Hemolytic Assay for Complement Inhibition

This assay measures the ability of this compound to inhibit the classical complement pathway-mediated lysis of red blood cells.

Objective: To determine the concentration of this compound required to inhibit 50% of hemolytic activity (IC50).

Materials:

-

Antibody-sensitized sheep red blood cells (EAs)

-

Normal human serum (as a source of complement)

-

Veronal buffered saline (VBS)

-

This compound

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Serum Dilution: Prepare a dilution of normal human serum in VBS that results in submaximal hemolysis (e.g., 80-90% lysis).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in VBS.

-

Incubation: In a 96-well plate, mix the diluted serum with the various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Addition of EAs: Add a standardized suspension of EAs to each well.

-

Incubation and Lysis: Incubate the plate at 37°C for a sufficient time to allow for hemolysis (e.g., 30-60 minutes).

-

Measurement: Pellet the remaining intact cells by centrifugation and transfer the supernatant to a new plate. Measure the absorbance of the released hemoglobin at 412 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to a 100% lysis control (water) and a 0% lysis control (buffer). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.[3]

ELISA for C3a Measurement

This assay is used to quantify the levels of the anaphylatoxin C3a in biological samples as a marker of complement activation.

Objective: To measure the concentration of C3a in plasma or other biological fluids following treatment with this compound.

Materials:

-

Commercially available C3a ELISA kit (containing a pre-coated plate, detection antibody, standards, and substrate)

-

Plasma samples from treated and control subjects

-

Wash buffer

-

Stop solution

-

Microplate reader

Protocol:

-

Sample and Standard Preparation: Prepare dilutions of the plasma samples and the C3a standards provided in the kit.

-

Coating and Blocking: A microplate is pre-coated with a capture antibody specific for C3a.

-

Incubation: Add the prepared samples and standards to the wells and incubate to allow C3a to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound components.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the C3a molecule.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C3a in the samples.[4][11][12]

Gingival Crevicular Fluid (GCF) Collection and MMP Analysis

This procedure is used in clinical studies of periodontitis to assess local inflammation.

Objective: To measure the levels of matrix metalloproteinases (MMP-8 and MMP-9) in GCF as biomarkers of periodontal tissue destruction.

Materials:

-

Periopaper strips

-

Phosphate-buffered saline (PBS)

-

MMP-8 and MMP-9 ELISA kits

Protocol:

-

GCF Collection: Isolate the tooth of interest with cotton rolls and gently dry the area. Insert a Periopaper strip into the gingival crevice until mild resistance is felt and leave it in place for 30 seconds.

-

Sample Elution: Place the strip into a microcentrifuge tube containing a known volume of PBS and elute the GCF by centrifugation.

-

ELISA for MMPs: Analyze the concentration of MMP-8 and MMP-9 in the eluted GCF using specific commercial ELISA kits, following the manufacturer's instructions (similar to the C3a ELISA protocol described above).[13][14]

Conclusion

This compound represents a highly targeted and effective approach to complement inhibition. Its mechanism of action, centered on the steric hindrance of C3 cleavage, provides a comprehensive blockade of the downstream inflammatory and lytic consequences of complement activation. The robust quantitative data and well-defined experimental methodologies underscore the potential of this compound as a therapeutic agent for a variety of complement-driven diseases. Further clinical investigation is warranted to fully elucidate its therapeutic utility in various indications.

References

- 1. Application of a hemolysis assay for analysis of complement activation by perfluorocarbon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Frontiers | Development and Optimization of an ELISA to Quantitate C3(H2O) as a Marker of Human Disease [frontiersin.org]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. dovepress.com [dovepress.com]

- 8. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 9. lambris.com [lambris.com]

- 10. researchgate.net [researchgate.net]

- 11. Human Complement C3a ELISA Kit (BMS2089) - Invitrogen [thermofisher.com]

- 12. raybiotech.com [raybiotech.com]

- 13. wjgnet.com [wjgnet.com]

- 14. The utility of gingival crevicular fluid matrix metalloproteinase-8 provides site-specific diagnostic value for periodontal grading - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of Amy-101 to Human C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Amy-101 to human complement component C3, a critical interaction for the therapeutic modulation of the complement system. This document outlines the quantitative binding data, the detailed experimental protocol used for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Core Data: this compound and Human C3 Interaction

This compound, a third-generation compstatin analogue, is a potent peptidic inhibitor of the central complement component C3.[1][2][3] Its high binding affinity for human C3 is fundamental to its mechanism of action, which involves preventing the cleavage of C3 into its pro-inflammatory fragments, C3a and C3b.[2][4] This inhibitory action effectively halts the amplification of the complement cascade.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound to human C3 has been determined using surface plasmon resonance (SPR). The key quantitative parameter is the equilibrium dissociation constant (Kd), which provides a measure of the strength of the interaction.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| This compound (Cp40) | Human C3 | Surface Plasmon Resonance (SPR) | 0.5 nM | [1] |

Experimental Protocol: Determination of Binding Affinity via Surface Plasmon Resonance (SPR)

The following protocol outlines the methodology used to quantify the binding kinetics and affinity of this compound to human C3.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to human C3.

Materials and Instrumentation:

-

Instrument: Biacore 3000 (GE Healthcare)

-

Sensor Chip: CM5 sensor chip (GE Healthcare)

-

Ligand: Human Complement C3

-

Analyte: this compound (Cp40)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

-

Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl

Procedure:

-

Sensor Chip Preparation and Ligand Immobilization:

-

The CM5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

-

Human C3 is diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 20 µg/mL and injected over the activated surface until the desired immobilization level is reached (approximately 5000 response units).

-

The surface is then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell is prepared similarly but without the injection of C3 to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

A dilution series of this compound in running buffer is prepared. Typical concentrations might range from low nanomolar to micromolar, depending on the expected affinity.

-

The running buffer is flowed over the sensor chip surface until a stable baseline is achieved.

-

Each concentration of this compound is injected over the C3-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 120 seconds).

-

This is followed by a dissociation phase where the running buffer is flowed over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the bound analyte.

-

Between each analyte injection, the sensor surface is regenerated using a short pulse of 10 mM Glycine-HCl, pH 2.5, to remove any remaining bound analyte.

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the C3-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams are analyzed using BIAevaluation software.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd/ka).

-

Visualizations

Complement Cascade and this compound Inhibition

The following diagram illustrates the central role of C3 in the complement cascade and the mechanism of inhibition by this compound.

Caption: this compound inhibits the central step of the complement cascade.

Experimental Workflow for Binding Affinity Determination

This diagram outlines the key steps in the Surface Plasmon Resonance (SPR) experiment to determine the binding affinity of this compound to C3.

References

- 1. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]

- 4. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AMY-101 (Cp40): Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMY-101, also known as Cp40, is a potent, third-generation compstatin analog that acts as a targeted inhibitor of the complement component C3.[1][2][3][4] This cyclic peptide has demonstrated significant therapeutic potential in a range of inflammatory and complement-mediated diseases.[5][6] Its high binding affinity and specificity for C3, coupled with a favorable pharmacokinetic profile, position it as a promising candidate for clinical development.[1][7][8] This technical guide provides a comprehensive overview of the structure, peptide sequence, mechanism of action, and key experimental data related to this compound.

Core Structure and Peptide Sequence

This compound is a synthetic, cyclic peptide composed of 14 amino acids, with a disulfide bridge forming its cyclic structure.[2][5][6] This structural feature enhances its stability and binding affinity to its target, C3.[5][6] The peptide's design is the result of extensive structure-activity relationship studies aimed at optimizing the inhibitory activity of the parent compstatin molecule.[7]

Table 1: Physicochemical Properties of this compound (Cp40)

| Property | Value | Reference |

| Synonyms | Cp40, Compstatin 40 | [2][9] |

| Chemical Formula | C83H117N23O18S2 | [2][9] |

| Molecular Weight | 1789.11 g/mol (Average) | [2][9] |

| Monoisotopic Mass | 1787.838836367 Da | [2] |

| Structure | Cyclic Peptide (disulfide bridge) | [5][6] |

Table 2: Amino Acid Sequence of this compound (Cp40)

The peptide sequence of this compound is S3,S13-Cyclo(D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-methyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-methyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide).[2]

| Position | Amino Acid (Abbreviation) | Modifications |

| 1 | D-Tyrosine (D-Tyr) | |

| 2 | Isoleucine (Ile) | |

| 3 | Cysteine (Cys) | Disulfide bridge to Cys at position 13 |

| 4 | Valine (Val) | |

| 5 | 1-Methyl-Tryptophan (Trp(Me)) | N-methylation |

| 6 | Glutamine (Gln) | |

| 7 | Aspartic Acid (Asp) | |

| 8 | Tryptophan (Trp) | |

| 9 | N-methyl-Glycine (Sarcosine, Sar) | N-methylation |

| 10 | Alanine (Ala) | |

| 11 | Histidine (His) | |

| 12 | Arginine (Arg) | |

| 13 | Cysteine (Cys) | Disulfide bridge to Cys at position 3 |

| 14 | N-methyl-Isoleucinamide (N(Me)Ile-NH2) | N-methylation and C-terminal amidation |

Mechanism of Action: C3 Complement Inhibition

This compound exerts its therapeutic effect by directly targeting and inhibiting the central component of the complement system, C3.[1][4][9] The complement cascade is a critical part of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases.[5][6] By binding to C3, this compound allosterically prevents its cleavage into the pro-inflammatory fragments C3a and C3b by C3 convertases, effectively halting the amplification of the complement cascade.[1][5][6] This central inhibition blocks all three complement pathways: classical, lectin, and alternative.

Figure 1. Mechanism of this compound in inhibiting the complement cascade.

Quantitative Data

This compound has demonstrated high efficacy and binding affinity in numerous preclinical and clinical studies.

Table 3: Binding Affinity and Efficacy of this compound (Cp40)

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to C3 | 0.5 nM | Surface Plasmon Resonance (SPR) | [1][10][11][12] |

| Inhibitory Concentration (IC50) of Hemolysis | ~4 µM | Hemolytic Assay | [13] |

| Plasma Half-life | >60 hours (in human plasma) | Not specified | [1] |

Table 4: Preclinical and Clinical Dosing of this compound (Cp40)

| Study Type | Indication | Dosing Regimen | Reference |

| Preclinical (Non-human primate) | Periodontitis | 0.1 mg/site (local injection) | [5][11] |

| Preclinical (Non-human primate) | Periodontitis | 4 mg/kg/day (subcutaneous) | [5][10] |

| Phase I (Healthy Volunteers) | Safety & PK/PD | Single Ascending Dose & Multiple Doses (subcutaneous & intravenous) | [3] |

| Phase IIa (Human) | Gingivitis | Local injection, once a week for 3 weeks | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary. However, based on the published literature, the following sections outline the general methodologies employed.

Peptide Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides. This involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin. Key steps include:

-

Chain Assembly: Stepwise coupling of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids on a solid support.

-

Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of side-chain protecting groups using a reagent cocktail (e.g., trifluoroacetic acid-based).

-

Cyclization: Formation of the intramolecular disulfide bond between the two cysteine residues, typically through air oxidation in a dilute aqueous buffer.

-

Purification: Purification of the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Verification of the final product's identity and purity by mass spectrometry and analytical HPLC.

Figure 2. General workflow for the synthesis and purification of this compound.

Binding Affinity Analysis (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a common technique to measure the binding kinetics and affinity of molecules.

-

Ligand Immobilization: Human C3 or its fragment C3b is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

-

Data Acquisition: The binding of this compound to the immobilized C3 is detected as a change in the refractive index, generating a sensorgram.

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams.

-

Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as kd/ka.

Functional Efficacy Assessment (Hemolytic Assay)

The ability of this compound to inhibit the complement cascade is often assessed using a hemolytic assay, which measures the lysis of red blood cells.

-

Cell Preparation: Antibody-sensitized sheep erythrocytes are prepared as the target for the classical complement pathway.

-

Assay Setup: The erythrocytes are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound or a control peptide.

-

Incubation: The mixture is incubated to allow for complement activation and cell lysis.

-

Measurement: The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.

-

Data Analysis: The concentration of this compound that inhibits 50% of the hemolysis (IC50) is calculated.

Conclusion

This compound (Cp40) is a well-characterized C3 complement inhibitor with a robust preclinical and emerging clinical profile. Its potent and specific mechanism of action, combined with favorable physicochemical and pharmacokinetic properties, makes it a leading candidate for the treatment of a variety of complement-mediated diseases. The data presented in this guide underscore the significant therapeutic potential of this compound and provide a foundational understanding for researchers and drug development professionals in the field of complement therapeutics. Further clinical investigations are ongoing to fully elucidate its safety and efficacy in various patient populations.[14][15]

References

- 1. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. amyndas.com [amyndas.com]

- 4. amyndas.com [amyndas.com]

- 5. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]

- 7. Insight into mode-of-action and structural determinants of the compstatin family of clinical complement inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. This compound | C83H117N23O18S2 | CID 131634231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Compstatins: The dawn of clinical C3-targeted complement inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical Efficacy of Amy-101: A Comprehensive Review of Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMY-101, a potent third-generation compstatin analogue, is a selective inhibitor of complement component C3, a central hub of the complement system. Dysregulation of the complement cascade is a key driver of pathology in a wide array of inflammatory diseases. This technical guide provides an in-depth overview of the preclinical studies evaluating the therapeutic potential of this compound in various animal models of inflammation. The data presented herein, including detailed experimental protocols and quantitative outcomes, underscore the robust anti-inflammatory and tissue-protective effects of this compound, positioning it as a promising candidate for clinical development across multiple indications.

Introduction to this compound and the Complement System

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, its inappropriate or excessive activation can lead to a cascade of inflammatory responses, resulting in significant tissue damage and contributing to the pathogenesis of numerous inflammatory and autoimmune diseases.[1] The complement cascade can be activated through three main pathways: the classical, lectin, and alternative pathways, all of which converge at the cleavage of complement component C3.

This compound is a cyclic peptide that specifically binds to C3, preventing its cleavage into the pro-inflammatory anaphylatoxin C3a and the opsonin C3b.[2][3] This central inhibition effectively blocks the amplification of the complement cascade and the generation of downstream effectors, including the membrane attack complex (MAC).[3] Preclinical studies have demonstrated that this compound possesses a prolonged half-life and significant anti-inflammatory effects in various animal models.[2][3]

Preclinical Studies in Animal Models of Periodontitis

Periodontitis is a chronic inflammatory disease characterized by the destruction of the tooth-supporting tissues, including the alveolar bone.[3] The complement system is strongly implicated in the pathogenesis of periodontitis.[2][3]

Non-Human Primate (NHP) Models of Chronic and Ligature-Induced Periodontitis

Preclinical evaluation of this compound in non-human primate (cynomolgus monkeys, Macaca fascicularis) models of naturally occurring and ligature-induced periodontitis has provided significant evidence of its therapeutic efficacy.[1][4]

-

Naturally Occurring Periodontitis Model:

-

Animals: Adult cynomolgus monkeys (7-10 years old) with pre-existing chronic periodontitis.[1]

-

Treatment Regimens:

-

Clinical Assessments: Performed at baseline and various time points throughout the study, measuring Gingival Index (GI), Bleeding on Probing (BOP), Probing Pocket Depth (PPD), and Clinical Attachment Loss (CAL).[1]

-

-

Ligature-Induced Periodontitis Model:

-

Animals: Young adult cynomolgus monkeys.

-

Disease Induction: Silk ligatures were placed around specific teeth to induce periodontitis.

-

Treatment: Local intragingival injections of this compound (0.1 mg/interdental papilla).[4]

-

Assessments: Radiographic analysis of alveolar bone loss, and clinical indices of gingival inflammation and attachment loss.[4]

-

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| NHP (Naturally Occurring Periodontitis) | Local (Intragingival) | 0.1 mg/site (every 2-3 weeks) | Significant reduction in Gingival Index, Bleeding on Probing, Probing Pocket Depth, and Clinical Attachment Loss. Effects persisted for at least 6 weeks post-treatment. | [1] |

| NHP (Naturally Occurring Periodontitis) | Systemic (Subcutaneous) | 4 mg/kg (daily for 28 days) | Significant and long-lasting reduction in Probing Pocket Depth. Protective effects persisted for at least 7 weeks after drug withdrawal. | [1][2] |

| NHP (Ligature-Induced Periodontitis) | Local (Intragingival) | 0.1 mg/interdental papilla | Significantly less alveolar bone loss and prevention of gingival inflammation and clinical attachment loss compared to control. | [4] |

| Mouse (Periodontitis Model) | Not Specified | 5 mg/kg | Significantly decreased RANKL/OPG ratio. | [2][3] |

This compound's therapeutic effects in periodontitis are mediated through the modulation of key inflammatory and bone resorption pathways. By inhibiting C3 cleavage, this compound prevents the generation of C3a and C5a, potent anaphylatoxins that recruit and activate immune cells.[2] Furthermore, this compound has been shown to modulate the RANKL/OPG signaling pathway, which is crucial for regulating osteoclast activity and bone resorption.[2][3] Treatment with this compound leads to a decrease in the RANKL/OPG ratio, thereby suppressing osteoclastogenesis and preserving alveolar bone.[2][3]

Caption: Mechanism of this compound in Periodontitis.

Preclinical Studies in Other Inflammatory Models

While the most detailed preclinical data for this compound comes from periodontitis models, its efficacy has been demonstrated in a range of other inflammatory conditions.[5][6]

Acute Respiratory Distress Syndrome (ARDS)

In preclinical models of SARS-CoV infection, which can lead to ARDS, complement C3 activation has been identified as an initial effector mechanism exacerbating lung injury.[7][8] While specific animal model data for this compound in ARDS is not extensively detailed in the provided results, the rationale for its use is based on the known role of complement in the inflammatory pathology of this condition.[7][8]

Caption: General Experimental Workflow for ARDS Animal Models.

Glomerulonephritis and Renal Allograft Rejection

This compound has shown potential in models of renal inflammation. In a rat model of crescentic glomerulonephritis, a related compound demonstrated the ability to ameliorate crescent formation and preserve renal function by inhibiting macrophage infiltration and inflammatory mediators.[9] In sensitized non-human primates, this compound administration led to prolonged renal allograft survival, highlighting its potential in preventing antibody-mediated rejection.[2]

Conclusion and Future Directions

The preclinical data for this compound across various animal models of inflammation, particularly in the context of periodontitis, provide a strong rationale for its clinical development. The consistent demonstration of its ability to potently and safely inhibit the complement cascade, leading to reduced inflammation and tissue damage, underscores its therapeutic potential. Future preclinical studies should aim to further elucidate its efficacy and mechanism of action in a broader range of inflammatory and autoimmune diseases. The detailed protocols and quantitative data summarized in this guide serve as a valuable resource for researchers and drug development professionals in the continued investigation of this promising therapeutic agent.

References

- 1. Safety and Efficacy of the Complement Inhibitor this compound in a Natural Model of Periodontitis in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]

- 3. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. amyndas.com [amyndas.com]

- 6. amyndas.com [amyndas.com]

- 7. amyndas.com [amyndas.com]

- 8. The first case of COVID-19 treated with the complement C3 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Small Tellurium Compound AS101 Ameliorates Rat Crescentic Glomerulonephritis: Association with Inhibition of Macrophage Caspase-1 Activity via Very Late Antigen-4 Inactivation [frontiersin.org]

AMY-101: A Technical Overview of its In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101, a third-generation compstatin analogue, is a promising therapeutic agent that acts as a potent inhibitor of the complement system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on currently available data from preclinical and clinical studies. This compound's unique mechanism of action, targeting the central component of the complement cascade, C3, positions it as a potential treatment for a variety of inflammatory and complement-mediated diseases. This document summarizes key quantitative data, details experimental methodologies where available, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound is a cyclic peptide that selectively binds to complement component C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[1][2][3] This inhibition occurs at the central hub of the complement cascade, effectively blocking all three activation pathways: classical, lectin, and alternative.[3][4] By halting the generation of C3a and C3b, this compound prevents the downstream amplification of the inflammatory response, the formation of the membrane attack complex (MAC), and the opsonization of pathogens.[3]

Signaling Pathway

The complement cascade is a complex network of proteins that plays a crucial role in the innate immune system. This compound intervenes at a critical point in this pathway.

Pharmacokinetics (PK)

Detailed quantitative pharmacokinetic data for this compound in humans is limited in publicly available literature. However, preclinical studies in non-human primates (NHPs) and preliminary data from a Phase I clinical trial provide some insights into its PK profile.

Preclinical Pharmacokinetics in Non-Human Primates

Studies in cynomolgus monkeys have been crucial in characterizing the pharmacokinetic properties of this compound and its analogues.

| Parameter | Value | Species | Dose and Route | Source |

| Terminal Half-life (t½) | ~12 hours | Cynomolgus Monkey | Single IV injection | |

| Terminal Half-life (t½) of Analogue | ~44.5 hours | Non-human primate | 2 mg/kg SC | |

| Dosing Regimen (Periodontitis Model) | 4 mg/kg | Non-human primate | Daily SC for 28 days | [1] |

| Dosing Regimen (Periodontitis Model) | 0.1 mg/site | Non-human primate | Local intragingival injection |

Note: Much of the specific quantitative PK data (Cmax, Tmax, AUC, Clearance, Volume of Distribution) for this compound is not publicly available. The table reflects the limited data found in the cited literature.

Clinical Pharmacokinetics in Humans

A Phase I, first-in-human study (NCT03316521) was conducted in healthy male volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

| Parameter | Finding | Study Population | Dose and Route | Source |

| Safety and Tolerability | Good safety profile | Healthy male volunteers | Single Ascending Doses (0.3 mg/kg to 15 mg/kg) and Multiple Doses (IV and SC) | |

| Supported Dosing Schedule | Subcutaneous administration every 48 hours | Healthy male volunteers | N/A |

Note: Specific pharmacokinetic parameters from this Phase I study have not been published in detail.

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound are characterized by the suppression of complement activation markers and downstream inflammatory mediators.

Preclinical Pharmacodynamics

In a non-human primate model of periodontitis, this compound demonstrated significant anti-inflammatory effects.

| Biomarker | Effect | Species | Study | Source |

| RANKL/OPG Ratio | Significantly decreased | Non-human primate | Periodontitis model | |

| Pro-inflammatory Cytokines | Suppression | Non-human primate | Periodontitis model | [2] |

| Matrix Metalloproteinases (MMPs) | Suppression | Non-human primate | Periodontitis model | [2] |

Clinical Pharmacodynamics

Clinical trials in patients with periodontitis and severe COVID-19 have provided evidence of this compound's pharmacodynamic activity in humans.

Periodontitis (Phase IIa, NCT03694444)

| Biomarker | Effect | Study Population | Key Finding | Source |

| Modified Gingival Index (MGI) | Significant reduction (p < 0.001) | Adults with gingival inflammation | Sustained reduction in inflammation for at least 90 days. | [3][5] |

| Bleeding on Probing (BOP) | Significant reduction (p < 0.001) | Adults with gingival inflammation | [4][5] | |

| MMP-8 and MMP-9 in GCF | Significant reduction (p < 0.05) | Adults with gingival inflammation | Reduction in markers of tissue destruction. | [3][6] |

Severe COVID-19 (Phase II, ITHACA Trial)

| Biomarker | Effect | Study Population | Key Finding | Source |

| C-reactive protein (CRP) | Significant reduction | Patients with severe COVID-19 | [7][8][9] | |

| Ferritin | Significant reduction | Patients with severe COVID-19 | [7][8][9] | |

| Thrombin and NET generation | Restrained | Patients with severe COVID-19 | [7][8][9] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies can be summarized based on the published literature.

Phase IIa Clinical Trial in Periodontitis (NCT03694444)

This study was a randomized, placebo-controlled, double-blind, split-mouth design trial.[5][6]

Methodology Overview:

-

Patient Population: 32 adults with gingival inflammation.[6]

-

Study Design: Each patient's mouth was divided, with one side receiving this compound and the other receiving a placebo.[5]

-

Treatment Administration: 0.1 mg/site of this compound or placebo was administered via intragingival injection at inflamed sites.[5][6]

-

Dosing Schedule: Injections were given on days 0, 7, and 14.[5][6]

-

Efficacy and Safety Assessments: Clinical indices (MGI, BOP), plaque levels, pocket depth, clinical attachment level, and gingival crevicular fluid (GCF) levels of MMPs were evaluated at days 28, 60, and 90.[5][6]

Phase II Clinical Trial in Severe COVID-19 (ITHACA)

This was a randomized, placebo-controlled trial to assess the safety and efficacy of this compound in patients with severe COVID-19 and acute respiratory distress syndrome (ARDS).[7][8][9]

Methodology Overview:

-

Patient Population: Patients with severe COVID-19 (PaO2/FiO2 ≤ 300 mmHg).[8]

-

Treatment Groups: Patients received either this compound (n=16) or a placebo (n=15) in addition to standard of care.[8]

-

Primary Outcome: The proportion of patients free of supplemental oxygen at day 14.[8]

-

Biomarker Analysis: Markers of inflammation (CRP, ferritin) and thromboinflammation (thrombin, NETs) were assessed.[7][8][9]

Note: Specific details regarding the this compound dosage, infusion rates, and bioanalytical methods for drug quantification were not provided in the referenced publications.

Conclusion

This compound is a promising C3 complement inhibitor with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to modulate the inflammatory response in diseases such as periodontitis and severe COVID-19. While the available data provides a good qualitative understanding of its pharmacokinetics and pharmacodynamics, there is a notable lack of detailed, quantitative information in the public domain. Further publication of data from completed and ongoing studies will be crucial for a more comprehensive understanding of this compound's clinical pharmacology and for guiding its future development. Researchers and drug development professionals are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.

References

- 1. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]

- 3. JCI - Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation [jci.org]

- 4. The new C3 inhibitor this compound has a strong effect: eliminate inflammation in 3 weeks - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 5. amyndas.com [amyndas.com]

- 6. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Complement C3 inhibition in severe COVID-19 using compstatin this compound | Semantic Scholar [semanticscholar.org]

- 8. Complement C3 inhibition in severe COVID-19 using compstatin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amyndas.com [amyndas.com]

AMY-101: A Technical Guide to its Discovery and Development as a C3 Complement Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101, a third-generation compstatin analogue, has emerged as a promising therapeutic agent targeting the central component of the complement system, C3. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of this compound, with a particular focus on its application in periodontal disease. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Discovery and Origins of this compound

This compound is a synthetic cyclic peptide, also known as Cp40, belonging to the compstatin family of complement inhibitors. The journey of this compound began with the discovery of the parent molecule, compstatin, through phage display technology. Subsequent generations of compstatin analogues were developed to enhance binding affinity, inhibitory potency, and pharmacokinetic properties. This compound (Cp40) is a 14-amino-acid cyclic peptide that exhibits a sub-nanomolar affinity for C3, making it a highly potent inhibitor.[1] Its development was driven by the need for a therapeutic agent that could effectively and safely modulate the complement system, a key player in numerous inflammatory and autoimmune diseases.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to complement component C3 and its activation product C3b. This binding sterically hinders the access of C3 convertases, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. By inhibiting this central step in the complement cascade, this compound effectively blocks all three pathways of complement activation: the classical, lectin, and alternative pathways. This comprehensive inhibition prevents the downstream generation of anaphylatoxins (C3a and C5a), the formation of the membrane attack complex (MAC), and the opsonization of pathogens and cellular debris.

Signaling Pathway: Complement Cascade Inhibition by this compound

Caption: this compound inhibits the central step of the complement cascade.

Preclinical Development

The preclinical development of this compound has been extensive, with a primary focus on its efficacy in models of periodontal disease.

Non-Human Primate Models of Periodontitis

Studies in non-human primates (NHPs) with naturally occurring periodontitis have been instrumental in demonstrating the therapeutic potential of this compound.

-

Animal Model: Adult cynomolgus monkeys (Macaca fascicularis) with naturally occurring chronic periodontitis were utilized.[1]

-

Treatment Regimens:

-

Systemic Administration: Daily subcutaneous (SC) injections of this compound (e.g., 4 mg/kg body weight) for 28 days.[1]

-

Local Administration: Injections of this compound (e.g., 0.1 mg/site in 50 µL of a 2 mg/mL solution) directly into the gingival tissues, administered at varying frequencies (e.g., three times per week or once a week) for 6 weeks.[1]

-

-

Clinical Assessments: Periodontal parameters were measured at baseline and at various time points throughout the study. These included:

-

Probing Pocket Depth (PPD): Measured to the nearest millimeter using a calibrated periodontal probe at six sites per tooth.

-

Clinical Attachment Loss (CAL): Measured as the distance from the cementoenamel junction to the base of the probable pocket.

-

Bleeding on Probing (BOP): Assessed as the presence or absence of bleeding within 30 seconds after probing.

-

Gingival Index (GI): Scored based on the severity of gingival inflammation.

-

-

Biomarker Analysis: Gingival crevicular fluid (GCF) was collected to analyze biomarkers of inflammation and tissue destruction, such as matrix metalloproteinases (MMPs).

| Parameter | Route of Administration | Dosage | Duration | Key Outcomes |

| Probing Pocket Depth (PPD) | Subcutaneous | 4 mg/kg/day | 28 days | Significant and long-lasting reduction.[1] |

| Clinical Attachment Loss (CAL) | Local Injection | 0.1 mg/site | 6 weeks | Significant reduction.[2] |

| Bleeding on Probing (BOP) | Local Injection | 0.1 mg/site | 6 weeks | Significant reduction.[2] |

| Gingival Index (GI) | Local Injection | 0.1 mg/site | 6 weeks | Significant reduction.[2] |

| RANKL/OPG Ratio | Local Injection | 0.1 mg/site | Not Specified | Decreased RANKL expression and increased OPG levels.[2] |

Murine Models of Periodontitis

The ligature-induced periodontitis model in mice has been employed to investigate the molecular mechanisms underlying the therapeutic effects of this compound.

-

Model Induction: A silk or nylon ligature is placed around a molar tooth (e.g., the second maxillary molar) to induce plaque accumulation and subsequent periodontal inflammation and bone loss.

-

Treatment: this compound is administered, typically via subcutaneous injection, at specified doses and frequencies.

-

Analysis:

-

Alveolar Bone Loss: Assessed using micro-computed tomography (µCT) or by measuring the distance from the cementoenamel junction to the alveolar bone crest on defleshed maxillae.

-

Gene and Protein Expression: Gingival tissues are harvested for analysis of inflammatory mediators and bone metabolism markers using techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting.

-

This compound treatment in a mouse model of periodontitis has been shown to modulate the RANKL/OPG signaling pathway.[3] This pathway is a critical regulator of osteoclast differentiation and bone resorption. This compound was found to decrease the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and increase the expression of its decoy receptor, Osteoprotegerin (OPG), thereby reducing the RANKL/OPG ratio and inhibiting osteoclastogenesis.

Logical Relationship: this compound's Effect on the RANKL/OPG Pathway

Caption: this compound indirectly inhibits bone resorption by modulating the RANKL/OPG ratio.

Clinical Development

This compound has progressed through early-stage clinical trials, primarily for the treatment of periodontal inflammation.

Phase I Clinical Trial (NCT03316521)

A first-in-human, open-label, single-center study was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male volunteers.[4]

-

Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.

-

Administration: Subcutaneous (SC) and intravenous (IV) routes.

-

Key Assessments: Safety monitoring, vital signs, electrocardiograms (ECGs), clinical laboratory tests, PK profiling, and assessment of complement inhibition.

This compound was found to be safe and well-tolerated in healthy volunteers, with a predictable PK/PD profile that supported further clinical development.

Phase IIa Clinical Trial in Periodontitis (NCT03694444)

A randomized, double-blind, placebo-controlled, split-mouth design study was conducted to evaluate the efficacy and safety of locally administered this compound in adults with gingivitis and chronic periodontal inflammation.

-

Study Population: Patients with clinical signs of gingivitis and periodontitis.

-

Study Design: Each patient's mouth was divided into two halves, with one side randomly assigned to receive this compound and the other to receive a placebo (saline).

-

Treatment: Local intragingival injections of this compound (0.1 mg/site) or placebo once a week for three consecutive weeks.

-

Primary Efficacy Endpoint: Change in the Modified Gingival Index (MGI) from baseline.

-

Secondary Efficacy Endpoints: Changes in Bleeding on Probing (BOP), PPD, CAL, and levels of MMP-8 and MMP-9 in GCF.

-

GCF Analysis:

-

Collection: GCF was collected from periodontal pockets using sterile paper strips inserted into the sulcus for a standardized period (e.g., 30 seconds).

-

MMP-8 and MMP-9 Measurement: Levels of these matrix metalloproteinases were quantified using enzyme-linked immunosorbent assay (ELISA). While specific kit details are not publicly available, standard commercially available ELISA kits for human MMP-8 and MMP-9 are typically used. The general protocol involves incubating the GCF eluate in microplates coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.

-

Caption: Workflow of the Phase IIa clinical trial for this compound in periodontitis.

| Endpoint | Result | Statistical Significance |

| Modified Gingival Index (MGI) | Significant reduction in this compound treated sites compared to placebo. | p < 0.001 |

| Bleeding on Probing (BOP) | Significant reduction in this compound treated sites compared to placebo. | p < 0.001 |

| MMP-8 Levels in GCF | Significant reduction in this compound treated sites. | p < 0.05 |

| MMP-9 Levels in GCF | Significant reduction in this compound treated sites. | p < 0.05 |

| Safety | This compound was safe and well-tolerated with no serious adverse events reported. | N/A |

Other Potential Therapeutic Indications

Beyond periodontitis, the potent C3 inhibitory activity of this compound has prompted its investigation in other complement-mediated diseases. Orphan drug designation has been granted for the treatment of C3 glomerulopathy (C3G), a rare kidney disease characterized by C3 dysregulation.[5] Additionally, this compound has been explored as a potential therapy for severe COVID-19, where complement activation contributes to the inflammatory storm and organ damage.

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the field of complement-targeted therapeutics. Its potent and specific inhibition of C3, coupled with a favorable safety profile, has been demonstrated in a range of preclinical and clinical studies. The robust data supporting its efficacy in resolving periodontal inflammation highlight its potential to become a first-in-class host-modulatory therapy for periodontal disease.

Future research will likely focus on larger, pivotal Phase III trials to confirm the efficacy and long-term safety of this compound in periodontitis. Further investigations into optimal dosing regimens and its potential synergistic effects with conventional periodontal therapies are also warranted. The exploration of this compound in other complement-driven diseases remains an active and promising area of research, with the potential to address significant unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. amyndas.com [amyndas.com]

- 5. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond C3: An In-depth Technical Guide to the Cellular and Molecular Sequelæ of Amy-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMY-101, a potent third-generation compstatin analogue, is a synthetic cyclic peptide designed to exhibit high affinity and specificity for complement component C3.[1][2] This targeted interaction effectively blocks the central hub of the complement cascade, preventing its amplification and downstream effector functions. While C3 is the definitive primary molecular target of this compound, its therapeutic effects manifest through the modulation of a complex network of downstream cellular and molecular pathways. This technical guide delineates these consequential cellular targets, providing a comprehensive overview of the molecular mechanisms that underpin the anti-inflammatory and tissue-protective effects of this compound. The document will detail the impact on pro-inflammatory cytokine signaling, matrix metalloproteinase activity, and the RANKL/OPG signaling axis, thereby offering a deeper understanding of its mechanism of action for researchers and drug development professionals.

Introduction: The High Specificity of this compound for Complement C3

This compound is a 13-amino acid cyclic peptide that binds to C3 with sub-nanomolar affinity, sterically hindering its cleavage by C3 convertases.[3][4] This action effectively abrogates the generation of the anaphylatoxin C3a and the opsonin C3b, thereby halting the progression of the complement cascade regardless of the initiation pathway. Extensive research on the compstatin family of peptides has consistently highlighted their remarkable selectivity for C3, with no significant off-target binding to other complement proteins or unrelated cellular components reported in the scientific literature.[1][2][3] The therapeutic efficacy of this compound is therefore considered to be a direct consequence of its precise inhibition of C3.

Downstream Cellular and Molecular Consequences of C3 Inhibition by this compound

The inhibition of C3 by this compound initiates a cascade of downstream effects that collectively contribute to its therapeutic potential. These effects, which can be considered the functional "cellular targets" of this compound's action, are summarized below.

Modulation of Pro-Inflammatory Cytokine and Chemokine Expression

The cleavage of C3 into C3a and C3b is a pivotal event in the inflammatory response. C3a, through its interaction with the C3a receptor (C3aR) on various immune cells, and C5a, generated downstream, are potent inflammatory mediators. By preventing the formation of these anaphylatoxins, this compound indirectly suppresses the release of pro-inflammatory cytokines and chemokines.

| Affected Molecule | Effect of this compound | Therapeutic Implication | Supporting Evidence |

| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6) | Suppression of release | Reduction of systemic and local inflammation | Preclinical and clinical studies in periodontitis and COVID-19. |

| Chemokines (e.g., IL-8) | Decreased expression | Reduced neutrophil recruitment and activation | Studies in inflammatory disease models. |

Experimental Protocol: Measurement of Cytokine Levels in Gingival Crevicular Fluid (GCF)

A common method to assess the anti-inflammatory effects of this compound in periodontal disease involves the analysis of GCF.

-

Sample Collection: GCF is collected from the gingival sulcus using sterile paper strips or microcapillary tubes at baseline and various time points post-treatment with this compound or placebo.

-

Elution: The collected fluid is eluted from the paper strips into a buffered solution.

-

Quantification: Cytokine levels are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the cytokines of interest.

-

Data Analysis: Changes in cytokine concentrations between the this compound and placebo-treated groups are statistically analyzed to determine the significance of the observed reductions.

Regulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, a hallmark of tissue destruction in inflammatory diseases. The inflammatory milieu created by complement activation upregulates the expression and activity of MMPs. By dampening the inflammatory response, this compound leads to a significant reduction in the levels of key MMPs.

| Affected Molecule | Effect of this compound | Therapeutic Implication | Supporting Evidence |

| MMP-8 (Neutrophil Collagenase) | Significant reduction in GCF levels | Attenuation of periodontal tissue destruction | Phase IIa clinical trial in adults with periodontal inflammation.[5][6][7][8] |

| MMP-9 (Gelatinase B) | Significant reduction in GCF levels | Prevention of basement membrane degradation and reduced cell migration | Phase IIa clinical trial in adults with periodontal inflammation.[5][6][7][8] |

Experimental Protocol: Quantification of MMPs in Gingival Crevicular Fluid (GCF)

-

Sample Collection and Preparation: GCF is collected and processed as described for cytokine analysis.

-

MMP Quantification: The levels of MMP-8 and MMP-9 are measured using specific ELISAs or activity assays.

-

Data Analysis: Statistical comparison of MMP levels between this compound and placebo-treated sites is performed to assess the therapeutic effect.

Modulation of the RANKL/OPG Signaling Pathway

The balance between Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is critical for regulating bone metabolism. Inflammation driven by complement activation can disrupt this balance, favoring osteoclastogenesis and bone resorption. This compound has been shown to modulate this pathway, promoting a shift towards bone preservation.

| Affected Molecule | Effect of this compound | Therapeutic Implication | Supporting Evidence |

| RANKL | Decreased expression | Inhibition of osteoclast differentiation and activity | Preclinical studies in models of periodontitis.[1] |

| OPG | Increased expression | Promotion of bone preservation | Preclinical studies in models of periodontitis.[1] |

| RANKL/OPG Ratio | Significant decrease | Shift in balance towards reduced bone resorption | Preclinical studies in mouse and non-human primate models of periodontitis.[1] |

Experimental Protocol: Analysis of RANKL and OPG Expression

-

Tissue Biopsy: Gingival tissue biopsies are obtained from preclinical models treated with this compound or a control.

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of RANKL and OPG.

-

Protein Analysis: Protein levels of RANKL and OPG can be assessed by Western blotting or immunohistochemistry on tissue sections.

-

Data Analysis: The ratio of RANKL to OPG expression is calculated and compared between treatment groups to determine the effect of this compound on bone metabolism signaling.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the interconnectedness of these cellular and molecular events, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

References

- 1. amyndas.com [amyndas.com]

- 2. amyndas.com [amyndas.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Phase IIa clinical trial of complement C3 inhibitor this compound in adults with periodontal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. amyndas.com [amyndas.com]

AMY-101: A Technical Guide to its Effects on the Alternative Complement Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101, a third-generation compstatin analogue, is a potent inhibitor of the complement system, a critical component of innate immunity. Dysregulation of the complement cascade is implicated in a wide range of inflammatory and autoimmune diseases. This compound targets the central component of the complement system, C3, thereby blocking all three activation pathways: the classical, lectin, and alternative pathways. This technical guide provides an in-depth analysis of the effects of this compound on the alternative complement pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action

This compound is a cyclic peptide that binds with high affinity to complement component C3, preventing its cleavage into the active fragments C3a and C3b by C3 convertases.[1] This action effectively halts the amplification loop of the alternative pathway and the downstream events of the complement cascade, including the formation of the membrane attack complex (MAC).

Quantitative Data

The inhibitory activity of this compound and its parent compound, compstatin, on the alternative complement pathway has been quantified through various in vitro assays.

| Compound | Assay | Parameter | Value | Reference |

| This compound (Cp40) | Alternative Pathway Hemolysis Assay | IC50 | 7.3 µg/mL | [2] |

| This compound (Cp40) | C3 Deposition Inhibition (N. meningitidis) | IC50 | 6.8 µg/mL | [2] |

| This compound (Cp40) | C3 Deposition Inhibition (H. influenzae) | IC50 | 17.4 µg/mL | [2] |

| This compound (Cp40) | C3 Deposition Inhibition (S. pneumoniae) | IC50 | 10.4 µg/mL | [2] |

| This compound (Cp40) | C5b-9 Deposition Inhibition (N. meningitidis) | IC50 | Not completely blocked | [2] |

| This compound (Cp40) | C5b-9 Deposition Inhibition (H. influenzae) | IC50 | Not completely blocked | [2] |

| Compstatin (original) | Alternative Pathway Hemolysis Assay | IC50 | 12 µM | |

| Pegylated Cp40 | Alternative Pathway-mediated Hemolysis of PNH erythrocytes | IC50 | ~4 µM | [3] |

Binding Affinity

| Compound | Target | Parameter | Value | Reference |

| This compound (Cp40) | C3 | Kd | 0.5 nM |

Experimental Protocols

Alternative Pathway Hemolytic Assay (AH50)

This assay measures the functional activity of the alternative complement pathway by quantifying the hemolysis of rabbit erythrocytes.

Principle: Rabbit erythrocytes are not protected against the human alternative complement pathway and are readily lysed in the presence of normal human serum. The alternative pathway is activated on the erythrocyte surface, leading to the formation of the MAC and subsequent cell lysis. The degree of hemolysis is proportional to the activity of the alternative pathway.

Materials:

-

Rabbit erythrocytes

-

Normal Human Serum (NHS) as a source of complement

-

Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation: Wash rabbit erythrocytes with PBS until the supernatant is clear. Resuspend the erythrocytes in GVB-Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.

-

Serum Dilution: Prepare serial dilutions of NHS in GVB-Mg-EGTA.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in GVB-Mg-EGTA.

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the rabbit erythrocyte suspension to each well.

-

Add the serially diluted NHS to the wells.

-

For inhibition assays, pre-incubate the NHS with the serial dilutions of this compound before adding to the erythrocytes.

-

Include control wells for 100% lysis (erythrocytes with water) and 0% lysis (erythrocytes with buffer only).

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

-

Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for each dilution. The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. For inhibition assays, the IC50 value is the concentration of this compound that inhibits 50% of the hemolysis.

Visualizations

Caption: Mechanism of this compound inhibition of the alternative complement pathway.

Caption: Experimental workflow for the Alternative Pathway Hemolytic Assay (AH50).

References

- 1. Frontiers | this compound as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]

- 2. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide inhibitors of C3 activation as a novel strategy of complement inhibition for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Complement Activation Assays Using Amy-101

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the inflammatory response. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The central component of this cascade is C3, making it a key target for therapeutic intervention. Amy-101, a potent and specific peptidic inhibitor of complement C3, offers a promising therapeutic strategy for a range of complement-mediated disorders.[1][2][3][4][5]

These application notes provide detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound on the complement system. The described methods are essential for preclinical assessment and characterization of C3 inhibitors.

Mechanism of Action of this compound

This compound is a third-generation compstatin analog, a cyclic peptide that binds to complement C3 and its activated fragment C3b.[4][5] This binding allosterically prevents the cleavage of C3 by C3 convertases of the classical, lectin, and alternative pathways. By inhibiting this central step, this compound effectively blocks the downstream amplification of the complement cascade, including the generation of anaphylatoxins (C3a and C5a) and the formation of the Membrane Attack Complex (MAC or C5b-9).[3][4][5]

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Assay | System | Value | Reference |

| IC50 | Hemolytic Assay (Alternative Pathway) | Rabbit Erythrocytes in Human Serum | ~0.5 µM | [6] |

| IC50 | C3b Deposition Assay | Porcine Endothelial Cells with Human Serum | ~1 µM | [7] |

| KD | Surface Plasmon Resonance | Binding to human C3 | ~0.5 nM | [6] |

| Inhibition | Hemolytic Assay | Sheep Erythrocytes in C3G Patient Sera | Complete inhibition at 5 µM | [8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the function of this compound are provided below.

Hemolytic Assay for Complement Inhibition

This assay measures the ability of this compound to inhibit the lysis of antibody-sensitized sheep red blood cells (for the classical pathway) or rabbit red blood cells (for the alternative pathway) by human serum.

Materials:

-

This compound

-

Normal Human Serum (NHS)

-

Sensitized Sheep Red Blood Cells (for Classical Pathway)

-

Rabbit Red Blood Cells (for Alternative Pathway)

-

Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++) for CP

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) for AP

-

Phosphate Buffered Saline (PBS)

-

96-well U-bottom plates

-

Spectrophotometer (plate reader)

Protocol:

-

Preparation of this compound dilutions: Prepare a serial dilution of this compound in the appropriate buffer (GVB++ for CP, GVB-Mg-EGTA for AP).

-

Serum preparation: Dilute NHS in the appropriate buffer. The final dilution should result in submaximal lysis (e.g., 50-80%) in the absence of the inhibitor.

-

Assay setup: In a 96-well plate, add 50 µL of diluted NHS to wells containing 50 µL of the this compound dilutions or buffer control.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow this compound to bind to C3.

-

Addition of red blood cells: Add 50 µL of either sensitized sheep red blood cells (for CP) or rabbit red blood cells (for AP) to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.

-

Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact red blood cells.

-

Measurement of hemolysis: Carefully transfer 100 µL of the supernatant to a flat-bottom 96-well plate and measure the absorbance of released hemoglobin at 412 nm.

-

Controls:

-

0% Lysis (blank): Red blood cells in buffer only.

-

100% Lysis: Red blood cells in distilled water.

-

-

Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

References

- 1. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]

- 2. Hemolytic Assay Protocol for C3 - Creative Biolabs [creative-biolabs.com]

- 3. amyndas.com [amyndas.com]

- 4. amyndas.com [amyndas.com]

- 5. amyndas.com [amyndas.com]

- 6. lambris.com [lambris.com]

- 7. Using an in vitro xenoantibody-mediated complement-dependent cytotoxicity model to evaluate the complement inhibitory activity of the peptidic C3 inhibitor Cp40 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compstatin analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]